molecular formula C18H19N5O2S B2496164 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide CAS No. 1251559-89-3

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2496164
CAS No.: 1251559-89-3
M. Wt: 369.44
InChI Key: JUSQAGWSODPXLL-UHFFFAOYSA-N
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Description

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of furan, pyridazine, thiazole, and piperidine rings in its structure makes it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

Industrial production methods would likely involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide can be compared with other similar compounds:

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which may confer unique biological activities and therapeutic potential.

Properties

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-11-17(26-22-12)19-18(24)13-6-8-23(9-7-13)16-5-4-14(20-21-16)15-3-2-10-25-15/h2-5,10-11,13H,6-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSQAGWSODPXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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